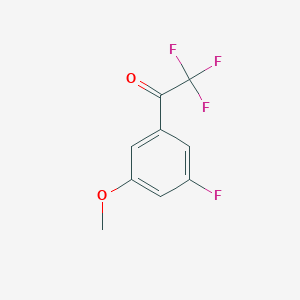

2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone

Descripción general

Descripción

2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone is a fluorinated aromatic ketone with the molecular formula C9H6F4O2. This compound features a trifluoromethyl group and a methoxy group on a phenyl ring, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Synthetic Routes and Reaction Conditions:

Grignard Reaction: The compound can be synthesized by reacting 3-fluoro-5-methoxybenzene with magnesium to form the Grignard reagent, followed by reaction with ethyl trifluoroacetate.

Friedel-Crafts Acylation: Another method involves the acylation of 3-fluoro-5-methoxybenzene using trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions or Friedel-Crafts acylation, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Halogenation with bromine (Br2) or nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanoic acid.

Reduction: 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanol.

Substitution: Various halogenated or nitro-substituted derivatives.

Aplicaciones Científicas De Investigación

2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone is used in various scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex fluorinated compounds.

Biology: Studying the effects of fluorinated compounds on biological systems.

Medicine: Potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.

Industry: Employed in the production of agrochemicals, polymers, and other industrial chemicals.

Mecanismo De Acción

The compound exerts its effects through interactions with molecular targets and pathways:

Molecular Targets: Enzymes, receptors, or other proteins that bind to the fluorinated phenyl ring.

Pathways: Involvement in metabolic pathways or signaling cascades that are influenced by the presence of fluorine atoms.

Comparación Con Compuestos Similares

2,2,2-Trifluoro-1-phenylethanone

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone

Uniqueness: 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential use in drug discovery highlight its importance in the field of chemistry and beyond.

Actividad Biológica

2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone (CAS: 1256482-19-5) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.

- IUPAC Name : 2,2,2-trifluoro-1-(3-fluoro-5-methoxyphenyl)ethan-1-one

- Molecular Formula : C₉H₆F₄O₂

- Molecular Weight : 222.14 g/mol

- Purity : Typically available at 95% or higher purity levels .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the trifluoromethyl and methoxy groups enhance the compound's lipophilicity and stability, potentially increasing its bioavailability and interaction with cellular targets.

Antimicrobial Activity

Recent studies have assessed the antimicrobial efficacy of this compound against various pathogens:

-

Mycobacterium tuberculosis :

- The compound demonstrated significant inhibitory activity against the H37Rv strain of M. tuberculosis, with minimum inhibitory concentrations (MICs) reported in the range of 1.8 to 6.9 μg/mL depending on structural modifications .

- The selectivity index (SI) for derivatives containing similar functional groups was found to be greater than 45, indicating a favorable therapeutic window .

- Antiviral Activity :

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds:

- Cell Line Studies :

- The compound was evaluated on mouse fibroblast 3T3 cells using the MTT assay. Results indicated a concentration-dependent decline in cell viability at higher concentrations (up to 200 μg/mL), but significant cytotoxic effects were only observed above 50 μg/mL .

- The IC50 values for cytotoxicity were significantly higher than the MIC values for antimycobacterial activity, suggesting a favorable safety profile for therapeutic applications.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-7-3-5(2-6(10)4-7)8(14)9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHCEKHBSZXGEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855683 | |

| Record name | 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256482-19-5 | |

| Record name | 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.